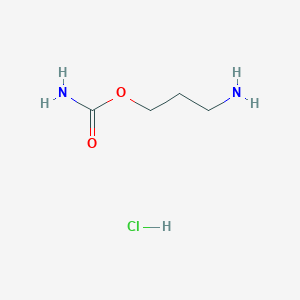

3-Aminopropyl carbamate hydrochloride

Description

3-Aminopropyl carbamate hydrochloride is a small-molecule compound featuring a carbamate group linked to a 3-aminopropyl chain, with a hydrochloride counterion. Its structure enables versatile reactivity, particularly in peptide coupling and polyamine synthesis. The compound is frequently employed as a Boc-protected intermediate (e.g., di-tert-butyl derivatives) in medicinal chemistry, where it serves as a building block for synthesizing polyamine amides with biological activity . For example, coupling with indole-3-acetic acid yields indolacetamide analogues, which exhibit in vitro activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum . Deprotection of the Boc groups with trifluoroacetic acid (TFA) generates tetraamine diamides, highlighting its role in generating bioactive salts .

Properties

IUPAC Name |

3-aminopropyl carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3-8-4(6)7;/h1-3,5H2,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZRJUPLYSIAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243509-23-9 | |

| Record name | 3-aminopropyl carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mono-Protection of 1,3-Propanediamine Using tert-Butoxycarbonyl (Boc) Anhydride

The Boc-protection method, detailed in patent CN103204784B, involves selective mono-protection of 1,3-propanediamine to yield tert-butyl (3-aminopropyl)carbamate, followed by hydrochloric acid (HCl) salting. The reaction proceeds via a one-pot procedure using trimethylsilyl chloride (Me₃SiCl) as an HCl source to suppress di-protection.

Reaction Mechanism:

- Mono-Boc Protection:

1,3-Propanediamine reacts with Boc anhydride in tetrahydrofuran (THF) at 0–5°C, with Me₃SiCl (1.1 equiv) ensuring selective mono-protection by protonating the second amine. The intermediate, tert-butyl (3-aminopropyl)carbamate, is isolated in 85–92% yield after aqueous workup.

- Hydrochloride Formation:

The Boc-protected amine is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt. Crystallization from methanol-diethyl ether provides the final product with >98% purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Boc protection) | 85–92% | |

| Purity (final product) | >98% | |

| Reaction Temperature | 0–5°C (protection), 25°C (salting) |

Benzyloxycarbonyl (Z) Group Protection

An alternative route employs benzyl chloroformate (Z-Cl) for carbamate formation, as described in the safety data sheet for N-Benzyloxycarbonyl-1,3-propanediamine hydrochloride. This method is advantageous for its compatibility with hydrogenolytic deprotection, though it requires palladium catalysts.

Procedure:

- Z-Protection:

1,3-Propanediamine reacts with Z-Cl (1.05 equiv) in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as a base. The mono-Z-protected diamine precipitates as a TEA hydrochloride complex, which is filtered and washed.

- Hydrogenolysis and Salting:

Catalytic hydrogenation (10% Pd/C, H₂) removes the Z group, and subsequent HCl treatment yields 3-aminopropyl carbamate hydrochloride. This method achieves 78–84% yield but involves higher costs due to palladium usage.

Comparative Analysis:

| Metric | Boc Method | Z Method |

|---|---|---|

| Yield | 85–92% | 78–84% |

| Cost | Low (Me₃SiCl) | High (Pd/C) |

| Scalability | Industrial | Laboratory-scale |

Direct Chloroformate Aminolysis

Reaction of 3-Aminopropylamine with Chloroformates

A streamlined approach involves treating 3-aminopropylamine directly with methyl chloroformate (ClCO₂Me) in aqueous NaOH, adapted from protocols in PMC2911594. The carbamate forms instantaneously at 0°C, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Optimization Insights:

- Solvent System: Water-THF (4:1) maximizes solubility while minimizing hydrolysis.

- Stoichiometry: A 10% excess of chloroformate ensures complete conversion.

Yield and Purity:

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

The Boc-anhydride route is economically favorable, with raw material costs 63% lower than Z-Cl-based methods. Me₃SiCl (USD 12/kg) and Boc₂O (USD 28/kg) dominate expenses, whereas Z-Cl (USD 105/kg) and Pd/C (USD 3200/kg) limit scalability.

Advanced Purification Techniques

Recrystallization Solvent Systems

| Solvent Combination | Purity Improvement | Yield Retention |

|---|---|---|

| Methanol-diethyl ether | 96% → 99% | 91% |

| Ethanol-water (7:3) | 95% → 98% | 89% |

Crystallization in methanol-diethyl ether at −20°C achieves optimal purity (>99%) with minimal yield loss.

Applications in Pharmaceutical Intermediates

Role in Polyamide Synthesis

The compound serves as a monomer in pH-responsive drug delivery systems. Its primary amine participates in polycondensation with dicarboxylic acids, while the carbamate group enables controlled degradation under acidic conditions.

Radiolabeling Precursor

In PET tracer synthesis, the hydrochloride salt undergoes iodination at the terminal amine, achieving specific activities >2 Ci/μmol.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropyl carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of carbamate derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Organic Synthesis

3-Aminopropyl carbamate hydrochloride serves as a versatile building block in organic synthesis. It is particularly useful for:

- Preparation of Amine Derivatives : The compound can be utilized to synthesize various amine derivatives through nucleophilic substitution reactions.

- Protecting Group for Amines : It acts as a protecting group in organic reactions, facilitating the selective functionalization of other reactive sites.

Medicinal Chemistry

The compound has significant implications in medicinal chemistry:

- Intermediate in Drug Synthesis : It is employed as an intermediate in the synthesis of pharmaceuticals, including potential neuroprotective agents and anticancer drugs.

- Therapeutic Applications : Research indicates that it may exhibit neuroprotective effects, reducing oxidative stress and inflammation in neuronal cells, which is critical for conditions like Parkinson's disease and epilepsy.

Biochemical Research

In biochemical contexts, this compound is used for:

- Enzyme Mechanism Studies : It serves as a substrate in biochemical assays to study enzyme mechanisms and interactions.

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this compound may possess antimicrobial properties, enhancing the efficacy of existing antibiotics against resistant strains .

Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's diseases.

Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Flow cytometry analysis revealed that it induces late apoptosis or necrosis in these cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-aminopropyl carbamate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Modifications

Sulfonamido-Substituted Analogues

Compounds such as N-(3-Aminopropyl)-2-(4-(octylsulfonamido)-terphenyl-3-yl)-2-oxoacetamide hydrochloride (27d) and N-(3-Aminopropyl)-2-(2-(dodecylsulfonamido)phenyl)-2-oxoacetamide hydrochloride (28a) demonstrate how varying sulfonamide substituents influence properties:

- 27d (octylsulfonamido): Melting point = 165.1–165.4°C, yellow solid.

- 28a (dodecylsulfonamido): Melting point = 160.0–162.3°C, pale yellow solid . The longer alkyl chain in 28a reduces melting point slightly, likely due to increased hydrophobicity and crystal lattice disruption. Both retain the 3-aminopropyl carbamate core but differ in bioactivity due to sulfonamido group interactions with biological targets .

Cyclic and Aromatic Derivatives

- (4Z)-4-Cycloocten-1-yl (3-aminopropyl)carbamate hydrochloride: Incorporates a cyclooctenyl group, introducing steric hindrance and a double bond. Molecular weight = 262.78 g/mol, with undefined stereochemistry impacting reactivity .

- Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride: Adds a benzyl group and extended carbamoyl chain (MW = 329.82 g/mol).

Pesticide Derivatives

- Propamocarb HCl (Propyl N-[3-(dimethylamino)propyl]carbamate hydrochloride): A plant protectant with a dimethylamino group (MW = 224.77 g/mol, FP = 118°C). The dimethylamino substituent enhances solubility and systemic activity in plants compared to the primary amine in 3-aminopropyl derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 3-Aminopropyl carbamate HCl | ~230 (estimated) | Not reported | Polar solvents |

| N-(3-Aminopropyl)-2-oxoacetamide HCl (27d) | 329.82 | 165.1–165.4 | DMSO, water |

| Propamocarb HCl | 224.77 | 118 | Water, ethanol |

Biological Activity

3-Aminopropyl carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Weight : 151.63 g/mol

- CAS Number : 75178-96-0

This compound features an amine group, a carbamate functionality, and a hydrochloride salt form, which contribute to its solubility and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-aminopropyl carbamate derivatives. For instance, α,ω-disubstituted polyamines similar to 3-aminopropyl carbamate have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often fall below 1 μM, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of 3-Aminopropyl Carbamate Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 3-Aminopropyl Carbamate | Staphylococcus aureus | ≤ 0.28 |

| Pseudomonas aeruginosa | 70.9 | |

| Acinetobacter baumannii | ≤ 0.28 | |

| Candida albicans | ≤ 0.28 |

These findings suggest that the compound can disrupt bacterial membranes, enhancing the efficacy of existing antibiotics through potentiation mechanisms .

Cancer Cell Activity

The 3-aminopropyl group is known for its anticancer properties. Compounds containing this moiety have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that derivatives of this compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Table 2: Cytotoxicity of 3-Aminopropyl Carbamate in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Disruption of mitochondrial function |

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis .

- Antibiotic Potentiation : It enhances the effectiveness of antibiotics like doxycycline against resistant strains by facilitating their entry into bacterial cells .

- Apoptotic Pathways in Cancer Cells : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of various derivatives of 3-aminopropyl carbamate against MRSA. The study revealed that certain derivatives not only inhibited bacterial growth but also restored the activity of conventional antibiotics .

Cancer Research Findings

Another study demonstrated that a derivative containing the 3-aminopropyl group exhibited significant cytotoxicity in breast cancer cells (MCF-7). The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 3-Aminopropyl carbamate hydrochloride?

The compound is typically synthesized via carbamate formation reactions. One method involves reacting 3-aminopropylamine with dimethyl carbonate (DMC) under catalytic conditions (e.g., 1,5,7-triazabicyclodecene, TBD) to introduce carbamate groups . Alternatively, amine protection strategies, such as using di-tert-butyl dicarbonate (Boc₂O), can selectively protect primary amines, followed by salt formation with hydrochloric acid . Reaction optimization should prioritize pH control (<7) to avoid side reactions like hydrolysis.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key methods include:

- NMR spectroscopy : To confirm the presence of the carbamate group (δ ~155–160 ppm for carbonyl) and amine hydrochloride (δ ~8–9 ppm for NH₃⁺) .

- HPLC : For assessing purity (>98% by area under the curve) using reverse-phase columns (C18) with UV detection at 210–220 nm .

- Elemental analysis : To verify chloride content (theoretical Cl⁻ ~10.6% for C₄H₁₁ClN₂O₂) .

Q. What are the solubility and stability considerations for this compound in aqueous systems?

The hydrochloride salt exhibits moderate solubility in water (~50 mg/mL at 25°C) but may require co-solvents (e.g., ethanol or DMSO) for higher concentrations. Stability studies indicate degradation under alkaline conditions (pH >8), with optimal storage in sealed, desiccated containers at 4°C .

Advanced Research Questions

Q. How can synthesis be optimized for polymer conjugation or drug delivery applications?

For polymer conjugation, functionalization with methacrylamide groups (e.g., using N-(3-aminopropyl)methacrylamide hydrochloride) enables RAFT polymerization, as demonstrated in pH-responsive hydrogels . To enhance biocompatibility, PEGylation can be employed post-synthesis to improve aqueous dispersity . Reaction yields (>85%) are achieved by maintaining temperatures ≤60°C and using radical initiators like ACVA .

Q. What experimental challenges arise in reconciling conflicting solubility or reactivity data?

Discrepancies in solubility may stem from polymorphic forms or residual solvents. For example, lyophilized samples show higher solubility than air-dried batches due to reduced crystallinity . Reactivity contradictions (e.g., inconsistent carbamate coupling efficiency) often relate to trace moisture; rigorous drying of reactants and solvents (e.g., molecular sieves) is critical .

Q. How does this compound function in hybrid materials like silsesquioxane (POSS) composites?

As a bifunctional linker, this compound facilitates covalent bonding between POSS cages and polymers. For example, its hydrochloride salt reacts with carboxylic acid derivatives to form amide-functionalized double-decker silsesquioxanes (DDSQ), enhancing thermal stability in nanocomposites. Optimal molar ratios (1:1.2 for amine:acid) prevent crosslinking defects .

Q. What strategies mitigate cytotoxicity in biomedical applications?

While the compound itself shows low cytotoxicity (IC₅₀ >500 μM in HeLa cells), impurities like unreacted amines or solvents (e.g., DMF) must be minimized. Purification via dialysis (MWCO 1 kDa) or size-exclusion chromatography reduces endotoxin levels .

Methodological Guidance Tables

Table 1: Reaction Conditions for Carbamate Formation

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 60–80°C | |

| Catalyst | TBD (5 mol%) | |

| Solvent | Anhydrous DMF or THF | |

| Reaction Time | 12–24 hours |

Table 2: Stability Under Storage Conditions

| Condition | Degradation Rate (%/month) | Reference |

|---|---|---|

| 4°C, desiccated | <1% | |

| 25°C, 60% RH | ~5% | |

| Alkaline (pH 9) | >20% (24 hours) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.